molecular formula C12H17NOS B11881904 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone

2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone

Cat. No.: B11881904
M. Wt: 223.34 g/mol
InChI Key: JKWVALNCYUJVCG-UHFFFAOYSA-N
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Description

2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone: is an organic compound that features a seven-membered azepane ring and a thiophene ring connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction of a suitable precursor, such as a linear amine.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated precursor.

    Ethanone Bridge Formation: The final step involves the formation of the ethanone bridge, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone bridge, converting it to an alcohol.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized azepane derivatives.

Scientific Research Applications

2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Material Properties: In materials science, the compound’s unique structural features contribute to its electronic and mechanical properties, making it suitable for use in advanced materials.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-2-yl)-1-(thiophen-2-yl)ethanone: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.

    2-(Azepan-2-yl)-1-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of the thiophene ring.

Uniqueness

2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone is unique due to the combination of the azepane and thiophene rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific electronic or structural characteristics.

Properties

IUPAC Name

2-(azepan-2-yl)-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h4,6,8,10,13H,1-3,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWVALNCYUJVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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